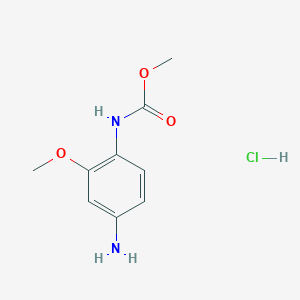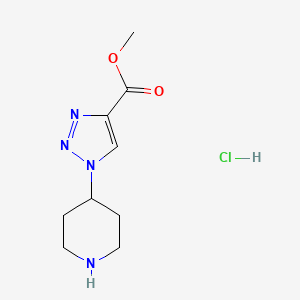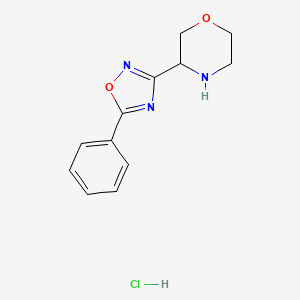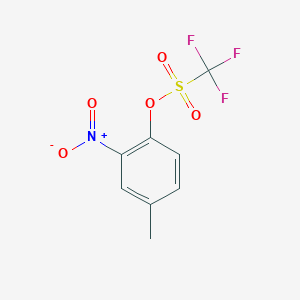
4-Methyl-2-nitrophenyl trifluoromethanesulfonate
描述
4-Nitrophenyl trifluoromethanesulfonate, also known as 4-Nitrophenyl triflate, is an organic compound used in various scientific research . It has a molecular weight of 271.17 .
Synthesis Analysis
4-Nitrophenyl trifluoromethanesulfonate may be used as a triflating agent in the synthesis of aryl triflates . It can also be used as a reagent in the synthesis of aryl nonaflate .Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl trifluoromethanesulfonate is C7H4F3NO5S . The SMILES string representation is [O-]N+c1ccc(OS(=O)(=O)C(F)(F)F)cc1 .Chemical Reactions Analysis
4-Nitrophenyl trifluoromethanesulfonate can be used as a reagent for palladium-catalyzed coupling reactions with different substrates .Physical And Chemical Properties Analysis
4-Nitrophenyl trifluoromethanesulfonate is a solid substance with a melting point of 52-55 °C . It is yellow in color .作用机制
Target of Action
It’s known that similar compounds are often used as reagents in the synthesis of aryl triflates , which are used in palladium-catalyzed coupling reactions .
Mode of Action
4-Methyl-2-nitrophenyl trifluoromethanesulfonate acts as a triflating agent in the synthesis of aryl triflates . It’s also used as a reagent for palladium-catalyzed coupling reactions with different substrates
Biochemical Pathways
It’s known to be involved in the synthesis of aryl triflates and palladium-catalyzed coupling reactions , which are key processes in organic chemistry and drug synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be a strong methylation agent . .
实验室实验的优点和局限性
The use of 4-Methyl-2-nitrophenyl trifluoromethanesulfonate in laboratory experiments has both advantages and limitations. One advantage of using this compound is that it is relatively simple to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound is that it can be toxic to some cells and organisms, and therefore care must be taken when using it in laboratory experiments.
未来方向
There are a number of potential future directions for the use of 4-Methyl-2-nitrophenyl trifluoromethanesulfonate in scientific research. One potential direction is the further study of the biochemical and physiological effects of this compound. Additionally, this compound could be used to further study the structure and function of proteins and DNA, as well as to further study the mechanisms of enzyme-catalyzed reactions. Additionally, this compound could be used to further study the structure and function of ion channels and receptors, as well as to further study signal transduction pathways. Finally, this compound could be used to further study the structure and function of transcription factors.
科学研究应用
4-Methyl-2-nitrophenyl trifluoromethanesulfonate has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. It has also been used as a substrate for the study of proteases and as a reagent for the study of protein-protein interactions. Additionally, this compound has been used in the study of the structure and function of DNA, as well as in the study of the structure and function of RNA.
安全和危害
生化分析
Biochemical Properties
4-Methyl-2-nitrophenyl trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly as a reagent in the synthesis of aryl triflates . It interacts with enzymes, proteins, and other biomolecules, facilitating various chemical transformations. The compound’s interactions are primarily characterized by its ability to act as a triflating agent, which is essential in the modification of biomolecules for further biochemical studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to modify gene expression is linked to its interaction with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its full biochemical impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in these pathways includes the modification of metabolites and alteration of metabolic flux. The compound’s interactions with key enzymes can lead to changes in the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its activity, as it needs to reach specific sites within the cell to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell influences its interactions with biomolecules and its overall biochemical impact .
属性
IUPAC Name |
(4-methyl-2-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-2-3-7(6(4-5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPDNUBFUXJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60772852 | |
| Record name | 4-Methyl-2-nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60772852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195455-54-0 | |
| Record name | 4-Methyl-2-nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60772852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




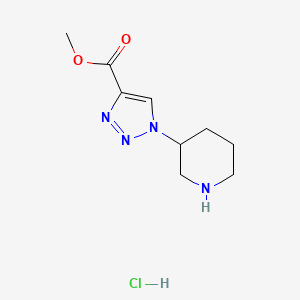
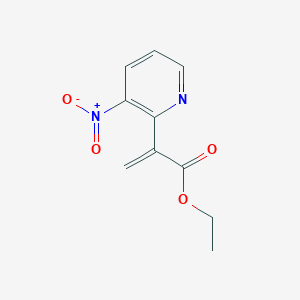

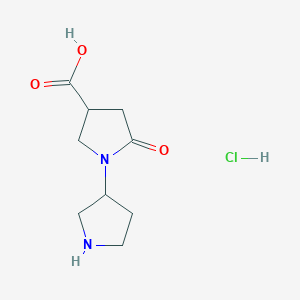

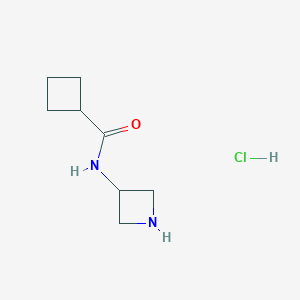
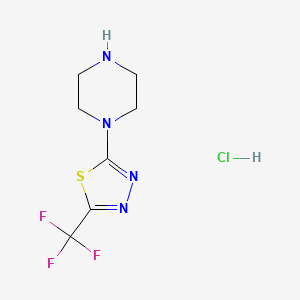
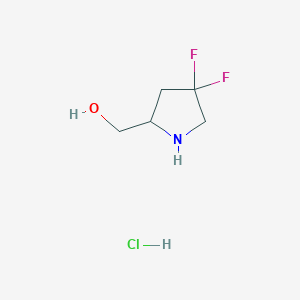
![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)

